

Application Note: GC-MS Analysis of rac-Galaxolidone Lactol in Water Samples

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Compound of Interest

Compound Name: *rac Galaxolidone Lactol*

Cat. No.: *B15287534*

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Abstract

This application note details a robust and sensitive method for the quantitative analysis of racemic Galaxolidone Lactol (HHCB-lactone), a primary transformation product of the polycyclic musk Galaxolide (HHCB), in various water matrices. The protocol employs solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by gas chromatography-mass spectrometry (GC-MS) for detection and quantification. This method is suitable for environmental monitoring, wastewater treatment process evaluation, and ecotoxicological studies.

Introduction

Galaxolide (HHCB) is a widely used synthetic musk fragrance found in numerous personal care and household products. Due to its extensive use and incomplete removal during wastewater treatment, Galaxolide and its metabolites are frequently detected in aquatic environments. Galaxolidone Lactol (HHCB-lactone) is one of the most stable and frequently detected transformation products of Galaxolide.^{[1][2]} Its presence in water bodies is an indicator of anthropogenic contamination. Monitoring the concentration of Galaxolidone Lactol is crucial for understanding the fate and environmental impact of its parent compound. This application note provides a detailed protocol for the extraction and GC-MS analysis of racemic Galaxolidone Lactol in water samples.

Experimental Protocol

Materials and Reagents

- Solvents: Dichloromethane, n-Hexane, Methanol, Ethyl Acetate (all HPLC or pesticide residue grade)
- Standards: Racemic Galaxolidone Lactol, Galaxolide (HHCB), and a suitable internal standard (e.g., Tonalide-d3).
- Reagents: Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours prior to use), Hydrochloric acid, Sodium hydroxide.
- Solid-Phase Extraction (SPE): C18 cartridges (e.g., 500 mg, 6 mL).
- Water: Deionized or Milli-Q water.
- Glassware: Volumetric flasks, pipettes, graduated cylinders, conical flasks, amber glass vials with PTFE-lined caps.

Sample Collection and Preservation

Collect water samples in pre-cleaned amber glass bottles. To minimize degradation, samples should be stored at 4°C and extracted within 48 hours of collection. If longer storage is necessary, the pH of the sample should be adjusted to < 2 with hydrochloric acid.

Sample Preparation: Solid-Phase Extraction (SPE)

- Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not run dry.
- Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
- Washing: After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove any polar interferences.

- **Drying:** Dry the cartridge by applying a vacuum or passing a stream of nitrogen for 20-30 minutes to remove residual water.
- **Elution:** Elute the trapped analytes with 10 mL of a dichloromethane/ethyl acetate mixture (1:1, v/v).
- **Drying and Concentration:** Dry the eluate by passing it through a small column containing anhydrous sodium sulfate. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- **Internal Standard:** Add the internal standard to the final extract before GC-MS analysis.

GC-MS Instrumentation and Conditions

- **Gas Chromatograph:** Agilent 7890B GC or equivalent.
- **Mass Spectrometer:** Agilent 7010 Triple Quadrupole MS or equivalent.
- **Column:** DB-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- **Injection:** 1 μ L, splitless mode at 280°C.
- **Carrier Gas:** Helium at a constant flow of 1.0 mL/min.
- **Oven Temperature Program:**
 - Initial temperature: 60°C, hold for 2 min.
 - Ramp 1: 20°C/min to 200°C.
 - Ramp 2: 10°C/min to 280°C, hold for 5 min.
- **MSD Transfer Line:** 280°C.
- **Ion Source:** Electron Impact (EI) at 70 eV, 230°C.
- **Acquisition Mode:** Selected Ion Monitoring (SIM).

- Quantifier and Qualifier Ions for Galaxolidone Lactol: To be determined from the mass spectrum of a standard. Based on literature, key fragment ions for polycyclic musks and their derivatives are often monitored.[\[3\]](#)

Data Presentation

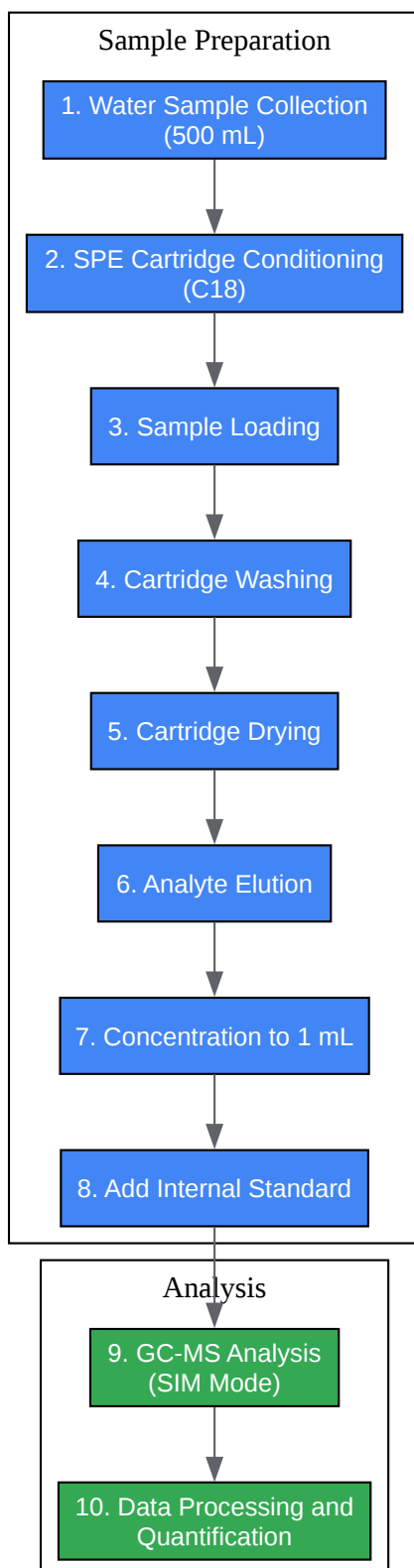
Quantitative Data for Galaxolidone Lactol in Water Samples

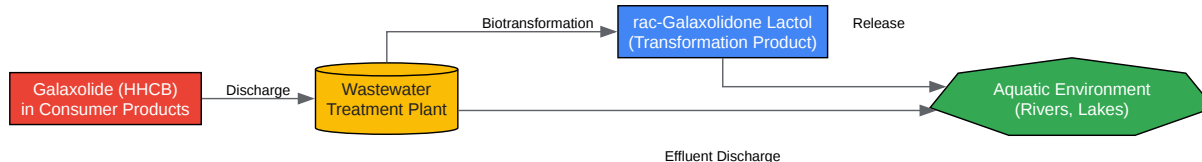
Water Matrix	Concentration Range (ng/L)	Reference
Wastewater Influent	505 - 16,000	[3]
Wastewater Effluent	200 - 7,000	[3]
Surface Water (River)	< 100 - 30	[3] [4]
Drinking Water	Below Limit of Detection - 30	[3]

Note: Concentrations can vary significantly depending on the location, sampling time, and analytical method used.

Visualizations

Experimental Workflow





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